An In-depth Technical Guide to the Physicochemical Properties of Trifluoromethyl-Substituted Benzaldehydes
An In-depth Technical Guide to the Physicochemical Properties of Trifluoromethyl-Substituted Benzaldehydes
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of trifluoromethyl-substituted benzaldehydes, focusing on the commercially significant isomers: 2-(Trifluoromethyl)benzaldehyde and 3-(Trifluoromethyl)benzaldehyde. The trifluoromethyl group, a cornerstone in modern medicinal chemistry, imparts unique electronic properties and metabolic stability to parent molecules, making these benzaldehyde derivatives valuable building blocks in the development of pharmaceuticals and advanced materials.[1][2][3] The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aldehyde functionality, enhancing its electrophilicity.[1][4] This guide is intended for researchers, scientists, and professionals in drug development seeking detailed technical information on these compounds.
Physicochemical Properties
The introduction of a trifluoromethyl group onto the benzaldehyde scaffold significantly alters its physical and chemical characteristics. The following tables summarize the key physicochemical properties for the 2- and 3-isomers, providing a comparative view.
Table 1: General and Physical Properties
| Property | 2-(Trifluoromethyl)benzaldehyde | 3-(Trifluoromethyl)benzaldehyde |
| CAS Number | 447-61-0[5][6] | 454-89-7[7][8][9] |
| Molecular Formula | C₈H₅F₃O[5][6] | C₈H₅F₃O[7][8] |
| Molecular Weight | 174.12 g/mol [4][5][6] | 174.12 g/mol [7][8][9] |
| Appearance | Clear, colorless to slightly yellow liquid[4] | Colorless to light yellow/orange clear liquid[2] |
| Melting Point | -40 °C[4][5] | Not specified |
| Boiling Point | 70-71 °C at 15-16 mmHg[4][5] | 83-86 °C at 30 mmHg[7][9][10] |
| Density | 1.32 g/mL[5] | 1.301 g/mL at 25 °C[7][9][10] |
| Refractive Index | 1.4660[5] | 1.4639-1.4659[7][9][10] |
| Flash Point | 61 °C (closed cup) | 68 °C (closed cup)[9][10] |
| Solubility | Slightly soluble in water | Soluble in DMSO[11] |
| Sensitivity | Air sensitive[4][10] | Air sensitive[10] |
Table 2: Chemical and Computational Properties
| Property | 2-(Trifluoromethyl)benzaldehyde | 3-(Trifluoromethyl)benzaldehyde |
| LogP | Not specified | 2.51790[7] |
| Vapor Pressure | Not specified | 3.05 mmHg at 25°C[7][10] |
| SMILES | O=Cc1ccccc1C(F)(F)F[12] | C1=CC(=CC(=C1)C(F)(F)F)C=O[8][13] |
| InChI Key | ZDVRPKUWYQVVDX-UHFFFAOYSA-N | NMTUHPSKJJYGML-UHFFFAOYSA-N[8][9][13] |
Experimental Protocols
The synthesis of trifluoromethyl-substituted benzaldehydes can be achieved through various methods. Below are detailed experimental protocols for the synthesis of these compounds.
Synthesis of Aromatic Aldehydes via Palladium-Catalyzed Formylation
A general and efficient method for the synthesis of aromatic aldehydes involves the palladium-catalyzed formylation of aryl halides. This protocol is adapted from a procedure used for the synthesis of various aromatic aldehydes and can be applied to the synthesis of 2-(Trifluoromethyl)benzaldehyde.
Materials:
-
Aryl halide (e.g., 2-iodobenzotrifluoride)
-
MCM-41-2PPdCl₂ (Palladium catalyst)
-
Sodium formate (HCOONa)
-
N,N-dimethyl-formamide (DMF)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
A 50 mL round-bottomed flask is equipped with a gas inlet tube, a reflux condenser, and a magnetic stirring bar.
-
The flask is charged with MCM-41-2PPdCl₂ (102 mg, 0.05 mmol Pd), the aryl halide (5.0 mmol), and sodium formate (7.5 mmol).
-
The flask is flushed with carbon monoxide (CO).
-
DMF (5 mL) is added via syringe, and a slow stream of CO is passed through the suspension.
-
The mixture is vigorously stirred at 110-130 °C for 2-20 hours.
-
After cooling to room temperature, the mixture is diluted with diethyl ether (50 mL).
-
The palladium catalyst is removed by filtration and washed with distilled water (2 x 10 mL), ethanol (2 x 10 mL), and ether (2 x 10 mL) for potential reuse.
-
The ethereal solution is washed with water (3 x 20 mL) and dried over anhydrous magnesium sulfate.
-
The solvent is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel using a hexane-ethyl acetate (10:1) eluent to yield the desired aldehyde.[6]
In-situ Fluorination and Hydrolysis for Trifluoromethylbenzaldehyde Production
This industrial process describes a method for producing trifluoromethylbenzaldehydes from trichloromethyl-substituted benzal chlorides without the need for a solvent or catalyst in the initial fluorination step.
Materials:
-
meta-Trichloromethylbenzal chloride
-
Hydrogen fluoride (HF) gas
-
Aqueous sulfuric acid (93%)
-
Nitrogen gas
Procedure:
-
meta-Trichloromethylbenzal chloride (500 g) is charged into an autoclave.
-
The system is evacuated, and then hydrogen fluoride gas (162 g) is introduced.
-
The reaction mass is heated to 80 °C and stirred, maintaining a pressure of 16-22 kg/cm ² by venting the byproduct, hydrogen chloride gas.
-
The reaction progress is monitored by gas chromatography.
-
Upon completion, the reaction is cooled to 30 °C, and excess hydrogen fluoride gas is vented off.
-
The system is flushed with nitrogen gas to remove any residual HCl and HF.[14]
-
The crude product (415 g) is transferred to a reaction vessel, and an aqueous solution of sulfuric acid (834 g; 93%) is added at 80-85 °C.
-
The mixture is stirred at this temperature, and the hydrolysis is monitored by gas chromatography to yield 3-(Trifluoromethyl)benzaldehyde.[14]
Applications in Drug Development and Biological Activity
Trifluoromethyl-substituted benzaldehydes are key intermediates in the synthesis of a wide range of biologically active molecules.[2] The trifluoromethyl group often enhances metabolic stability, bioavailability, and binding affinity of drug candidates.[1][3]
-
Antitumor Agents: 3-(Trifluoromethyl)benzaldehyde is utilized in the synthesis of 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones, which have shown potent antitumor effects.[11][15] Derivatives have also been investigated for activity against nasopharyngeal carcinoma, leukemia, and breast cancer.[11]
-
Hypoxia-Inducible Factor (HIF)-1 Inhibitors: It serves as a reagent in the creation of novel chalcone derivatives that act as inhibitors of HIF-1, a key target in cancer therapy.[15]
-
Antiprotozoal and Antimalarial Agents: The related compound, 2-(trifluoromethyl)-1H-benzimidazole, has demonstrated significant in vitro activity against Giardia intestinalis and Trichomonas vaginalis, and moderate antimalarial activity.[16]
-
Calcium Channel Antagonists: 2-Chloro-3-trifluoromethylbenzaldehyde is an intermediate in the synthesis of 1,4-dihydropyridine calcium antagonists.[17]
-
Antifungal Activity: Benzaldehyde and its derivatives are known for their antifungal properties, inhibiting fungal growth and the production of aflatoxins in species like Aspergillus flavus.[18]
While these benzaldehydes are primarily building blocks, their incorporation into more complex molecules is often guided by the need to modulate specific signaling pathways. For instance, in the development of kinase inhibitors, the trifluoromethylphenyl moiety can be crucial for achieving potent and selective inhibition.
Visualizations
Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of trifluoromethyl-substituted benzaldehydes.
Caption: A generalized workflow for the synthesis of trifluoromethyl-benzaldehydes.
Drug Discovery Logic
The rationale for incorporating trifluoromethyl groups in drug design is depicted in the logical diagram below.
Caption: Logic diagram for using trifluoromethyl groups in drug discovery.
References
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- 2. chemimpex.com [chemimpex.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. 2-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. 3-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-(トリフルオロメチル)ベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Benzaldehyde, 2-(trifluoromethyl)- (CAS 447-61-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. 3-(Trifluoromethyl)benzaldehyde, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 15. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 [chemicalbook.com]
- 16. Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. EP0145334A2 - Benzaldehyde derivative and process for its preparation - Google Patents [patents.google.com]
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